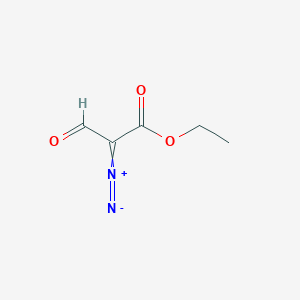
Ethyl 2-diazo-2-formylacetate
Overview
Description
Ethyl 2-diazo-2-formylacetate is a versatile compound in organic chemistry, known for its unique reactivity and applications in various synthetic processes. This compound is characterized by the presence of a diazo group (-N=N-) and an ester functional group, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-2-formylacetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester with sodium nitrite in the presence of an acid, such as sulfuric acid, in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods: In industrial settings, the synthesis of ethyl alpha-formyldiazoacetate often employs continuous-flow microreactor technology. This method offers several advantages, including improved safety, efficient heat transfer, and precise control over reaction conditions . The use of microreactors allows for the production of ethyl alpha-formyldiazoacetate in sufficient quantities while minimizing the risks associated with handling diazo compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-diazo-2-formylacetate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.
Radical Reactions: The compound can participate in radical reactions, such as metalloradical catalysis, to form complex structures.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions:
Catalysts: Common catalysts used in these reactions include cobalt(II) complexes, rhodium complexes, and Lewis acids like BF3 and SnCl2
Major Products:
Cyclopropaneformylesters: Formed through cyclopropanation reactions.
Beta-ketoesters: Produced via the Roskamp reaction with aldehydes.
Scientific Research Applications
Synthesis of Heterocycles
Ethyl 2-diazo-2-formylacetate serves as a crucial building block in the synthesis of diverse heterocyclic compounds. Its diazo functionality allows for the formation of various cyclic structures through cyclopropanation and other cyclization reactions.
- Cyclopropanation Reactions : The compound can act as a carbene precursor, facilitating the cyclopropanation of alkenes. This reaction is significant in organic synthesis for constructing three-membered rings, which are valuable in pharmaceutical chemistry .
- Regioselective Functionalization : Recent studies have demonstrated its utility in visible light-mediated C–H ethoxycarbonylmethylation reactions. This method allows for the regioselective modification of imidazopyridines, yielding products with potential pharmaceutical applications .
The biological implications of this compound are noteworthy, particularly in the development of new therapeutic agents.
- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives synthesized from this compound showed promising results against various bacterial strains .
- Pharmaceutical Development : Ethyl diazoacetate derivatives have been linked to a variety of biological activities including antitumor, antibacterial, antifungal, and anti-inflammatory effects. These properties make them candidates for drug development .
Industrial Applications
Despite its hazardous nature, this compound has found applications in the chemical industry.
- Precursor for Pharmaceuticals : It is utilized as a precursor in the synthesis of complex pharmaceutical compounds, such as trovafloxacin and other drugs targeting specific biological pathways . The controlled use of this compound in industrial settings has been facilitated by established safety protocols to mitigate risks associated with its instability .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of ethyl alpha-formyldiazoacetate involves the generation of reactive intermediates, such as carbenes and radicals, through the cleavage of the diazo group. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and substitution reactions . The compound’s reactivity is influenced by the presence of catalysts and the specific reaction conditions employed .
Comparison with Similar Compounds
- Ethyl Diazoacetate
- Diazomethane
- Methyl Diazoacetate
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxopropanoate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3 |
InChI Key |
PCSYKHHJEVNPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













